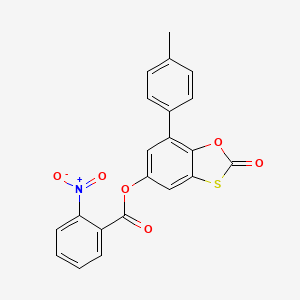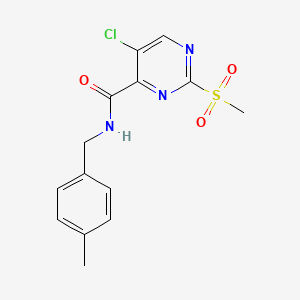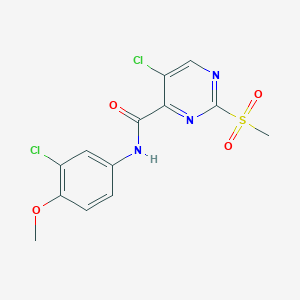![molecular formula C20H29ClN4O2 B11417794 2-(Adamantan-1-YL)-4-chloro-5-{[2-(morpholin-4-YL)ethyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11417794.png)
2-(Adamantan-1-YL)-4-chloro-5-{[2-(morpholin-4-YL)ethyl]amino}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-1-YL)-4-chloro-5-{[2-(morpholin-4-YL)ethyl]amino}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique chemical and physical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-4-chloro-5-{[2-(morpholin-4-YL)ethyl]amino}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction with a suitable adamantane precursor, such as 1-adamantanol, under acidic conditions.
Amination: The morpholine group is introduced through a nucleophilic substitution reaction with a suitable amine precursor, such as 2-(morpholin-4-yl)ethylamine.
Cyclization: The final step involves cyclization to form the pyridazinone ring, typically under basic conditions using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-4-chloro-5-{[2-(morpholin-4-YL)ethyl]amino}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
2-(Adamantan-1-YL)-4-chloro-5-{[2-(morpholin-4-YL)ethyl]amino}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties due to the unique structure of the adamantane moiety.
Materials Science: The compound’s rigid structure makes it a candidate for the development of novel materials with enhanced mechanical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-4-chloro-5-{[2-(morpholin-4-YL)ethyl]amino}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication . Additionally, the compound can bind to receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-YL)-5-aryl-1,3,4-oxadiazoles: Known for their antiviral properties.
2-(Adamantan-1-YL)-5-aryl-2H-tetrazoles: Exhibits high inhibitory activity against influenza viruses.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Studied for its anti-inflammatory and anti-tumor activities.
Uniqueness
2-(Adamantan-1-YL)-4-chloro-5-{[2-(morpholin-4-YL)ethyl]amino}-2,3-dihydropyridazin-3-one is unique due to the combination of the adamantane moiety with the pyridazinone ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a material with unique mechanical properties.
Properties
Molecular Formula |
C20H29ClN4O2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-chloro-5-(2-morpholin-4-ylethylamino)pyridazin-3-one |
InChI |
InChI=1S/C20H29ClN4O2/c21-18-17(22-1-2-24-3-5-27-6-4-24)13-23-25(19(18)26)20-10-14-7-15(11-20)9-16(8-14)12-20/h13-16,22H,1-12H2 |
InChI Key |
ZBJWTNJXFSTSAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11417716.png)
![7-Chloro-5-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11417724.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11417725.png)
![4-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B11417727.png)


![N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11417744.png)
![{3-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantan-1-yl}-acetic acid](/img/structure/B11417751.png)
![N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11417755.png)
![3-(4-chlorophenyl)-7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417771.png)

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11417785.png)

